trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine

Halofuginone total synthesis Piperidine intermediate Synthetic yield comparison

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3) is a chiral piperidine building block bearing a Cbz-protected amine at N-1, a free secondary alcohol at C-3, and a 2-oxopropyl substituent at C-2 in a trans configuration with the relative stereochemistry (2R,3S). The compound serves as the critical piperidine-ring fragment in the total synthesis of the anticoccidial drug halofuginone hydrobromide, where it is ligated to the 7-bromo-6-chloro-4(3H)-quinazolinone fragment.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 1091605-42-3
Cat. No. B132216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine
CAS1091605-42-3
Synonyms(2R,3S)-rel-3-Hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester; 
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1
InChIKeyQMZQCUOKMRKTCQ-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3) – Halofuginone Piperidine Intermediate Procurement Profile


trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3) is a chiral piperidine building block bearing a Cbz-protected amine at N-1, a free secondary alcohol at C-3, and a 2-oxopropyl substituent at C-2 in a trans configuration with the relative stereochemistry (2R,3S) . The compound serves as the critical piperidine-ring fragment in the total synthesis of the anticoccidial drug halofuginone hydrobromide, where it is ligated to the 7-bromo-6-chloro-4(3H)-quinazolinone fragment [1]. It is also listed as Halofuginone Impurity 1, a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines for analytical method development and quality control [2].

Why Generic Piperidine Intermediates Cannot Substitute for trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3)


Halofuginone's biological activity depends absolutely on the trans configuration of the 2,3-disubstituted piperidine ring; the cis diastereomer leads to an inactive target molecule [1]. Historical synthetic routes (Baker’s group, Donald et al., Shen Changmao et al.) consistently produced cis/trans mixtures with poor trans selectivity, or required expensive Rh/Al₂O₃ catalysts and toxic methylating reagents, driving up costs while yielding only 0.5% total product in some cases [2]. The Cbz protecting group is specifically suited for the final global deprotection step in halofuginone synthesis and cannot be arbitrarily replaced with Boc, Fmoc, or acetyl without altering the synthetic sequence, reaction compatibility, and cost profile. The free 3-hydroxyl group also dictates direct coupling to the quinazolinone partner; the fully protected N,O-bis(benzyloxycarbonyl) analog (CAS 1091605-46-7) requires an additional deprotection operation, increasing step count, material loss, and procurement expense . These factors render generic piperidine intermediates or alternative protecting-group strategies unsuitable for efficient, cost-optimized halofuginone manufacturing.

Quantitative Differentiation Evidence for trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3)


Synthetic Yield Advantage Over Prior Art Halofuginone Piperidine Routes

The trans-N-benzyloxycarbonyl route patented by Chengda Pharmaceuticals delivers a 70% isolated yield of the target compound (Compound I) via a Mislow-Evans rearrangement / Lewis acid cyclization sequence from amino-substituted pentanal, as determined after column chromatography [1]. In contrast, Route V reported in the prior art achieved only 0.5% total yield and carried a high risk factor due to the use of NaH under harsh conditions [2]. Route III required expensive lithium reagents as deprotonation agents, produced mixtures of cis and trans isomers, and gave a low trans yield [2]. The new method avoids pyridine reduction and eliminates the need for the costly metal catalyst Rh/Al₂O₃ required in earlier approaches [1].

Halofuginone total synthesis Piperidine intermediate Synthetic yield comparison

Stereochemical Integrity – Exclusive trans-(2R,3S) Configuration Confirmed by NMR

The patent method exclusively produces the trans diastereomer with defined relative configuration (2R,3S), fully characterized by ¹H and ¹³C NMR spectroscopy [1]. Prior art Route III yielded a mixture of cis and trans isomers, requiring costly chromatographic separation and resulting in low net trans yield [2]. The trans configuration is essential: the cis diastereomer cannot be converted to biologically active halofuginone, as the relative stereochemistry at C-2 and C-3 is critical for receptor binding of the final API [2]. The compound's stereochemical purity is confirmed by the distinctive coupling patterns in ¹H NMR: the C-3 methine proton appears at δ 3.78–3.88 (m, 1H), consistent with an equatorial hydroxyl orientation in the piperidine chair [1].

Diastereoselectivity trans-Piperidine stereochemistry Halofuginone pharmacophore

Cost-per-Milligram Advantage Over the N,O-Bis(benzyloxycarbonyl) Analog

The trans-N-Cbz mono-protected compound (CAS 1091605-42-3) is available at $266.90 for 5 mg from Aladdin Scientific or $360.00 for 5 mg from Santa Cruz Biotechnology . The fully protected analog trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-46-7) is priced at $534 for 1 mg ($2,670 for equivalent 5 mg) from AKSci . This represents a 10× cost premium on a per-milligram basis (5 mg: $360 vs. $2,670) for the bis-protected analog, which additionally requires an extra O-debenzylation step before the final halofuginone coupling.

Procurement cost analysis Piperidine building block Halofuginone intermediate

Regulatory-Grade Reference Standard for Halofuginone Impurity Analysis

This compound is supplied as Halofuginone Impurity 1, a fully characterized reference standard that is compliant with regulatory guidelines for traceability against USP or EP pharmacopeial standards [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of halofuginone drug development [1]. Commercial sources report purity specifications of ≥95% (CymitQuimica) and 97% (CheMenu) , with batch-specific Certificates of Analysis available to confirm identity by NMR, mass spectrometry, and chromatographic purity.

Pharmaceutical impurity reference standard Method validation Quality control

Functional Group Orthogonality – Free Hydroxyl Enables Direct Coupling in Halofuginone Assembly

The target compound presents a free 3-hydroxyl group and an N-Cbz protected amine. This orthogonal protection allows the hydroxyl to be directly alkylated with the 7-bromo-6-chloro-4(3H)-quinazolinone fragment in the penultimate step of halofuginone synthesis without an intervening deprotection [1]. By contrast, the N,O-bis(benzyloxycarbonyl) analog (CAS 1091605-46-7) has the hydroxyl protected as a benzyl carbonate, necessitating a selective hydrogenolysis step (H₂, Pd/C) to unmask the alcohol before coupling, adding one synthetic operation and associated yield loss . The mono-Cbz compound thus reduces the linear sequence by one step while preserving the acid-labile Cbz group for the final global deprotection.

Protecting group strategy Orthogonal functionalization Convergent synthesis

Application Scenarios for trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3) Informed by Quantitative Evidence


Pilot-Scale Halofuginone API Manufacturing via Convergent Quinazolinone-Piperidine Coupling

Procurement teams supporting halofuginone hydrobromide production should select CAS 1091605-42-3 as the piperidine fragment because the 70% synthetic yield [1] and exclusive trans configuration eliminate diastereomer separation, while the free 3-OH group enables direct alkylation with the quinazolinone electrophile, avoiding the extra O-deprotection required with the N,O-bis(Cbz) analog . At a list price of $267–$360 for 5 mg, the mono-Cbz compound delivers a 4–6× cost advantage over the bis-protected analog ($1,597/5 mg), making it the economically preferred choice when scaling beyond gram quantities .

Analytical Method Development and Quality Control for Halofuginone Drug Substance

For pharmaceutical analytical laboratories developing HPLC/UPLC impurity methods, CAS 1091605-42-3 is supplied as Halofuginone Impurity 1—a fully characterized reference standard compliant with USP/EP guidelines [2]. Its certified purity of ≥95–97% with batch-specific CoA (NMR, HRMS, HPLC) supports ICH Q3A-compliant impurity profiling, method validation, and system suitability testing. Generic piperidine intermediates lacking pharmacopeial traceability cannot satisfy the documentary requirements of an ANDA or DMF filing.

Medicinal Chemistry Optimization of Halofuginone Analogs via Late-Stage Diversification

Medicinal chemists exploring halofuginone derivatives should use CAS 1091605-42-3 as the diversification point because the orthogonal N-Cbz/3-OH protection allows selective modification of either functional group. The hydroxyl can be acylated, oxidized, or elaborated with bioconjugation handles, while the Cbz group remains intact until the final global deprotection [3]. This avoids the synthetic complexity of removing two different protecting groups and maximizes the chemical space accessible from a single intermediate.

Quote Request

Request a Quote for trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.